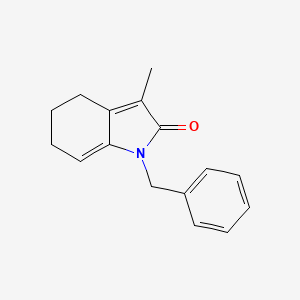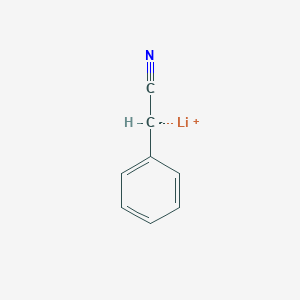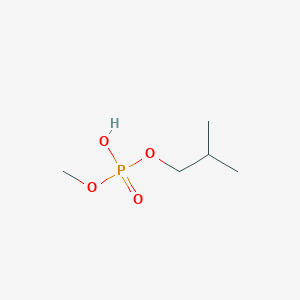
Methyl 2-methylpropyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methylpropyl hydrogen phosphate is an organic phosphate compound with a unique structure that includes a phosphate group bonded to a methyl group and a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methylpropyl hydrogen phosphate typically involves the esterification of phosphoric acid with the corresponding alcohols. One common method is the reaction of phosphoric acid with methyl alcohol and 2-methylpropyl alcohol under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and it is usually carried out at elevated temperatures to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylpropyl hydrogen phosphate can undergo various chemical reactions, including:
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Phosphoric acid, methyl alcohol, and 2-methylpropyl alcohol.
Oxidation: Various phosphate derivatives.
Substitution: Phosphate esters with different functional groups.
Scientific Research Applications
Methyl 2-methylpropyl hydrogen phosphate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-methylpropyl hydrogen phosphate involves its interaction with various molecular targets and pathways. In biological systems, the compound can participate in phosphorylation reactions, which are critical for regulating cellular processes. The phosphate group can be transferred to proteins, nucleotides, and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl phosphate
- Ethyl phosphate
- Isopropyl phosphate
Comparison
Methyl 2-methylpropyl hydrogen phosphate is unique due to the presence of both a methyl group and a 2-methylpropyl group attached to the phosphate. This structural feature imparts distinct chemical and physical properties, such as solubility and reactivity, compared to other similar compounds like methyl phosphate and ethyl phosphate .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis, a model compound in biochemical studies, and a useful component in industrial processes.
Properties
CAS No. |
6303-29-3 |
|---|---|
Molecular Formula |
C5H13O4P |
Molecular Weight |
168.13 g/mol |
IUPAC Name |
methyl 2-methylpropyl hydrogen phosphate |
InChI |
InChI=1S/C5H13O4P/c1-5(2)4-9-10(6,7)8-3/h5H,4H2,1-3H3,(H,6,7) |
InChI Key |
SSKINJPYGRZDGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


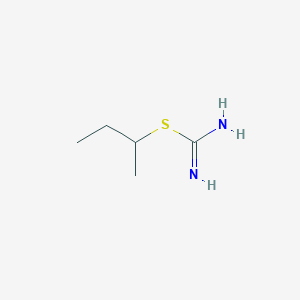
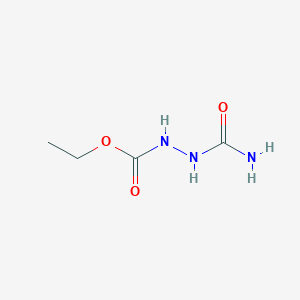
![2-[(Diethylalumanyl)methyl]pyridine](/img/structure/B14721477.png)
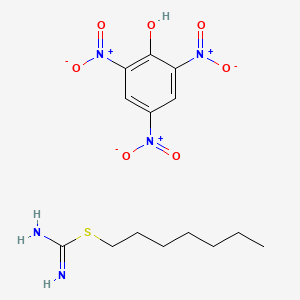
![1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea](/img/structure/B14721491.png)
![N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide](/img/structure/B14721503.png)
![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)
![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)

